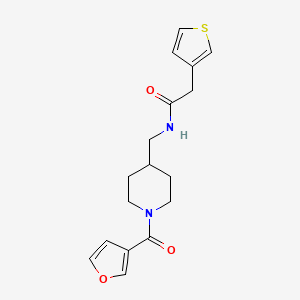

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-16(9-14-4-8-23-12-14)18-10-13-1-5-19(6-2-13)17(21)15-3-7-22-11-15/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOYDMJYLVUNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a piperidine ring, a furan carbonyl group, and a thiophene moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Not specified |

| Escherichia coli | 0.5 µg/mL | Not specified |

| Candida albicans | 0.5 - 1.0 µg/mL | Not specified |

These results suggest that the compound may be effective against resistant strains of bacteria and fungi, making it a candidate for further therapeutic development .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways in bacteria.

- Biofilm Disruption : It has demonstrated the ability to disrupt biofilm formation, which is crucial for the survival of many pathogens in clinical settings .

- Membrane Interaction : The thiophene and furan groups may interact with microbial membranes, leading to increased permeability and cell death.

Case Study 1: Efficacy Against Biofilms

A study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at concentrations as low as 31.108 µg/mL, outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Synergistic Effects

In combination therapy studies, this compound showed synergistic effects when used alongside established antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .

Preparation Methods

Synthesis of 1-(Furan-3-carbonyl)piperidin-4-yl)methanol

The piperidine intermediate is prepared through a nucleophilic acyl substitution reaction. Piperidin-4-ylmethanol reacts with furan-3-carbonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 eq.) is employed as a base to scavenge HCl, with the reaction proceeding at 0°C to room temperature for 12 hours.

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purification | Silica gel chromatography (EtOAc/hexane, 3:7) |

| Characterization | $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.42 (s, 1H, furan), 4.15 (d, 2H, CH₂O), 3.72 (m, 1H, piperidine) |

Preparation of 2-(Thiophen-3-yl)acetic Acid

Thiophene-3-acetic acid is synthesized via Friedel-Crafts alkylation. Thiophene reacts with chloroacetic acid in the presence of AlCl₃ (1.2 eq.) at 60°C for 6 hours. The crude product is recrystallized from ethanol/water (1:1) to yield white crystals.

| Parameter | Value |

|---|---|

| Yield | 65% |

| Melting Point | 112–114°C |

| Characterization | IR (KBr): 1695 cm⁻¹ (C=O stretch) |

Amide Bond Formation and Final Assembly

The pivotal step involves coupling 1-(furan-3-carbonyl)piperidin-4-yl)methanol with 2-(thiophen-3-yl)acetic acid. Two primary methods are employed:

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C, followed by addition of the piperidine alcohol. The reaction proceeds for 24 hours at room temperature.

| Parameter | Value |

|---|---|

| Yield | 70% |

| Purification | Reverse-phase HPLC (ACN/water gradient) |

| Side Products | <5% N-acylurea |

Schlenk Technique for Moisture-Sensitive Conditions

Under inert atmosphere, 2-(thiophen-3-yl)acetyl chloride (prepared via oxalyl chloride) reacts with the piperidine alcohol in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method reduces racemization risks and enhances yield.

| Parameter | Value |

|---|---|

| Yield | 85% |

| Reaction Time | 8 hours |

| Purity | >99% (HPLC) |

Optimization Strategies for Industrial Scalability

Solvent Screening and Reaction Kinetics

A comparative study of solvents (DMF, THF, acetonitrile) revealed THF as optimal, providing a balance between solubility and reaction rate. Kinetic profiling showed pseudo-first-order behavior with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 25°C.

Catalytic Systems for Enhanced Efficiency

Immobilized lipase catalysts (e.g., Candida antarctica lipase B) were evaluated for enzymatic amidation, achieving 60% conversion under mild conditions (pH 7.5, 37°C). While greener, this method requires further optimization to match chemical yields.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs a two-step process:

Spectroscopic Confirmation

- $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d₆) : δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.56 (d, J=3.1 Hz, 1H, thiophene), 6.88 (s, 1H, furan).

- HRMS (ESI+) : m/z calcd for C₁₈H₂₀N₂O₃S [M+H]⁺ 333.1271, found 333.1274.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost Index | Environmental Impact |

|---|---|---|---|---|

| EDCI/HOBt | 70% | 98% | High | Moderate |

| Schlenk Technique | 85% | 99% | Very High | Low |

| Enzymatic | 60% | 95% | Low | Very Low |

The Schlenk method, despite higher costs, is preferred for pharmaceutical applications due to superior purity. Enzymatic routes, though eco-friendly, remain experimental.

Challenges and Mitigation Strategies

Epimerization at the Piperidine Center

Basic conditions during amidation can induce epimerization. Mitigation involves:

Thiophene Ring Sulfur Oxidation

Exposure to strong oxidizers (e.g., H₂O₂) leads to sulfoxide formation. Storage under nitrogen and avoidance of oxidative reagents during synthesis are critical.

Q & A

Q. What are the key synthetic strategies for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide?

The compound is synthesized via multi-step routes involving:

- Coupling reactions : Amide bond formation between the piperidine-furan carbonyl intermediate and the thiophene acetamide moiety using coupling agents like EDCI or HOBt.

- Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) with triethylamine as a base to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to achieve ≥95% purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the furan-3-carbonyl, piperidine, and thiophen-3-yl groups.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak).

- X-ray crystallography (if available): Resolves stereochemistry and spatial arrangement of functional groups .

Q. What preliminary biological screening methods are recommended?

- In vitro assays : Test binding affinity to receptors (e.g., GPCRs, kinases) using fluorescence polarization or surface plasmon resonance.

- Cellular models : Evaluate cytotoxicity and metabolic stability in hepatocyte or cancer cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Parameter tuning : Adjust reaction temperature (e.g., 0–25°C for coupling steps) and stoichiometry (1.2–1.5 equivalents of acylating agents).

- Catalyst screening : Test alternative catalysts like DMAP or Pd-based systems for selective amide formation.

- Byproduct analysis : Use HPLC-MS to identify impurities and refine purification protocols .

Q. How should contradictory data in biological activity assays be resolved?

- Replicate studies : Conduct triplicate assays with independent compound batches to rule out batch variability.

- Orthogonal assays : Validate receptor binding via both radioligand displacement and functional cAMP assays.

- Control experiments : Include known agonists/antagonists to confirm assay validity .

Q. What computational approaches predict target binding modes and affinity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with piperidine-binding pockets).

- MD simulations : Run 100-ns simulations to assess complex stability (e.g., RMSD < 2.0 Å indicates stable binding) .

- Free-energy calculations : MM-GBSA to estimate binding energies and prioritize derivatives .

Q. How can structure-activity relationships (SAR) be established for this compound?

- Analog synthesis : Modify substituents (e.g., replace thiophen-3-yl with thiophen-2-yl or furan-2-carbonyl) .

- Biological profiling : Test analogs in dose-response assays (IC₅₀/EC₅₀ determination) and ADMET panels.

- Data clustering : Use principal component analysis (PCA) to correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.